(1S)-1-(3,4-difluorophenyl)ethan-1-ol

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Procure (1S)-1-(3,4-difluorophenyl)ethan-1-ol (CAS 126534-40-5) with confirmed (S)-stereochemistry and ≥98% purity for chiral API synthesis. This enantiopure building block is essential for constructing ticagrelor's pharmacologically active stereoisomer; the racemate or (R)-enantiomer is invalid. The 3,4-difluorophenyl motif enhances metabolic stability and receptor binding affinity critical in CNS and enzyme inhibitor programs. Standard storage at 2-8°C with ambient shipping. For asymmetric synthesis, medicinal chemistry, or process development — verify lot-specific ee ≥99%.

Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
CAS No. 126534-40-5
Cat. No. B3025566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3,4-difluorophenyl)ethan-1-ol
CAS126534-40-5
Molecular FormulaC8H8F2O
Molecular Weight158.14 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)F)O
InChIInChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1
InChIKeyWSIJRUFDDILTTN-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(3,4-Difluorophenyl)ethan-1-ol (CAS 126534-40-5) for Pharmaceutical R&D and Chiral Synthesis Procurement


(1S)-1-(3,4-Difluorophenyl)ethan-1-ol, also known as (S)-1-(3,4-difluorophenyl)ethanol, is a chiral benzylic alcohol bearing a 3,4-difluorophenyl group. Its molecular formula is C8H8F2O with a molecular weight of 158.15 g/mol . This compound is a key chiral building block in pharmaceutical development, particularly for fluorinated active pharmaceutical ingredients (APIs) where precise stereochemistry and electronic effects are critical . It is commercially available with high chemical purity (≥95-98%) and high enantiomeric excess (ee ≥99%), reflecting its suitability for asymmetric synthesis and research applications .

Why Racemic or Alternative Enantiomers of 1-(3,4-Difluorophenyl)ethanol Cannot Substitute (1S)-1-(3,4-Difluorophenyl)ethan-1-ol in Critical Applications


Generic substitution with racemic 1-(3,4-difluorophenyl)ethanol (CAS 321318-21-2) or the (R)-enantiomer is invalid in applications demanding stereochemical precision. The (S)-configuration of this compound dictates its interaction with chiral biological targets and its utility in stereocontrolled synthetic routes . For instance, in the synthesis of ticagrelor, a clinically vital antiplatelet agent, the (S)-enantiomer is an essential intermediate, while the (R)-enantiomer would lead to an inactive or differently active stereoisomer of the final drug substance . Furthermore, the presence of both fluorine atoms in the 3,4-positions of the phenyl ring imparts distinct electronic and steric properties compared to non-fluorinated or mono-fluorinated analogs, directly impacting receptor binding and metabolic stability in downstream pharmaceutical candidates [1].

Quantitative Differentiation Evidence for (1S)-1-(3,4-Difluorophenyl)ethan-1-ol (CAS 126534-40-5)


Chiral Purity and Enantiomeric Excess: The Decisive Factor for Asymmetric Synthesis

(1S)-1-(3,4-Difluorophenyl)ethan-1-ol is commercially supplied with an enantiomeric excess (ee) of ≥99% as confirmed by chiral HPLC analysis, ensuring near-absolute stereochemical purity . In contrast, the racemic mixture 1-(3,4-difluorophenyl)ethanol (CAS 321318-21-2) has an ee of 0% by definition, offering no stereochemical control. This high ee value directly correlates with the compound's utility as a chiral building block, where even minor enantiomeric impurities can propagate through a synthesis, leading to unacceptable levels of diastereomeric impurities in the final API [1].

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Chemical Purity: A Critical Benchmark for Reliable Research and Scale-Up

The target compound is available from multiple vendors with a high chemical purity specification of ≥95% to 98%, as determined by HPLC or GC analysis . This level of purity is essential for its role as an intermediate, as impurities can interfere with subsequent reactions, reduce yield, and complicate purification of the final pharmaceutical compound. In comparison, lower-purity grades or crude synthetic mixtures would introduce unacceptable variability into research and manufacturing processes, necessitating additional purification steps and increasing overall cost and time .

Chemical Purity Quality Control Pharmaceutical Intermediate

Storage Stability and Handling: Data-Driven Conditions for Long-Term Use

The compound is documented as chemically stable under recommended storage conditions and is typically shipped at room temperature, with a long-term storage recommendation of 2-8°C to preserve purity and integrity . This stability profile is critical for ensuring that the compound maintains its high enantiomeric and chemical purity throughout the procurement and use lifecycle. In contrast, some structurally related chiral alcohols may be more labile or require more stringent (e.g., sub-zero) storage conditions, which can increase logistical complexity and cost .

Stability Storage Conditions Supply Chain

Physicochemical Property Differentiation from the 2-Chloro Analog

Compared to the 2-chloro analog, (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which is also a key ticagrelor intermediate, (1S)-1-(3,4-difluorophenyl)ethan-1-ol lacks the chlorine atom on the alpha-carbon. This results in a lower molecular weight (158.15 vs. 192.59 g/mol) and a higher predicted pKa (13.71±0.20) compared to the 2-chloro analog (pKa predicted to be lower due to the electron-withdrawing chlorine) . These differences in physicochemical properties influence solubility, permeability, and reactivity, making each compound uniquely suited for specific steps in a synthetic sequence. For instance, the absence of the chlorine atom makes the target compound more amenable to certain coupling reactions or derivatizations that would be incompatible with a chloro substituent [1].

Physicochemical Properties Lead Optimization Drug Design

Validated Application Scenarios for (1S)-1-(3,4-Difluorophenyl)ethan-1-ol (CAS 126534-40-5)


Asymmetric Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

This compound is the preferred chiral building block for constructing fluorinated APIs, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors. Its high enantiomeric excess (≥99%) and defined stereochemistry are essential for achieving the desired pharmacological activity and minimizing off-target effects. The difluorophenyl moiety enhances metabolic stability and binding affinity, as evidenced by its use in the synthesis of advanced intermediates for ticagrelor and related drug candidates [1].

Precursor to Ticagrelor and Related Antiplatelet Agents

(1S)-1-(3,4-Difluorophenyl)ethan-1-ol serves as a direct precursor or a key structural analog in the synthetic routes leading to ticagrelor, a blockbuster antiplatelet medication for acute coronary syndromes [1]. Its (S)-stereochemistry is a critical determinant of the final drug's biological activity. The compound's high chemical purity (≥95-98%) ensures consistent yields and simplifies purification during the multi-step synthesis of this complex molecule.

Organofluorine and Asymmetric Reaction Research

As a difluorinated benzylic alcohol, this compound is a valuable reagent for fundamental research in organofluorine chemistry and asymmetric catalysis . Its well-defined physicochemical properties (e.g., MW 158.15, pKa 13.71±0.20) and commercial availability with high purity make it a reliable model substrate for developing new enantioselective transformations, studying fluorine effects, and synthesizing novel fluorinated scaffolds.

Synthesis of Novel Fluorinated Scaffolds for Drug Discovery

The unique combination of a chiral alcohol center and a 3,4-difluorophenyl group makes this compound an ideal starting point for generating diverse, fluorinated compound libraries for drug discovery [1]. Its structural features are known to enhance binding affinity and metabolic stability in biological systems. Researchers utilize this compound to prepare a variety of derivatives, including esters, ethers, and amines, exploring chemical space for new therapeutic leads.

Quote Request

Request a Quote for (1S)-1-(3,4-difluorophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.